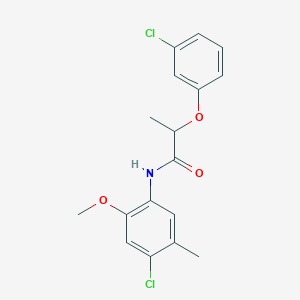
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide, also known as NMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. NMPP is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means that it can activate this receptor in a specific manner. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
作用機序
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide exerts its effects by selectively activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways, and the downregulation of genes involved in lipid synthesis and pro-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
- Increased fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue
- Improved insulin sensitivity and glucose tolerance
- Reduced inflammation and oxidative stress
- Inhibition of cancer cell growth and induction of apoptosis
- Improved cognitive function and reduced neuroinflammation
実験室実験の利点と制限
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide has several advantages for lab experiments, including:
- Selective activation of PPARδ without affecting other PPAR isoforms
- High potency and efficacy in vitro and in vivo
- Availability of commercial sources for easy access
However, this compound also has some limitations for lab experiments, including:
- Limited solubility in aqueous solutions, which can limit its use in certain assays
- Potential off-target effects at high concentrations
- Lack of long-term safety data for human use
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide, including:
- Development of more potent and selective PPARδ agonists with improved pharmacokinetic properties
- Investigation of the long-term safety and efficacy of this compound and other PPARδ agonists in human clinical trials
- Exploration of the potential applications of this compound and other PPARδ agonists in the treatment of metabolic disorders, cancer, and neurodegenerative diseases
- Elucidation of the molecular mechanisms underlying the effects of this compound and other PPARδ agonists on lipid metabolism, glucose homeostasis, and inflammation.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation, which makes it a promising candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it can improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-7-15(16(22-3)9-14(10)19)20-17(21)11(2)23-13-6-4-5-12(18)8-13/h4-9,11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEACNXWKPJDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



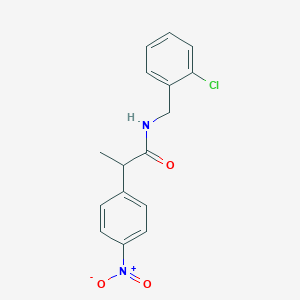
![2-(5'-benzyl-3'-ethyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4073814.png)
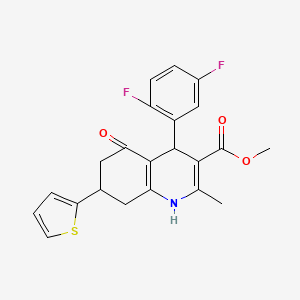
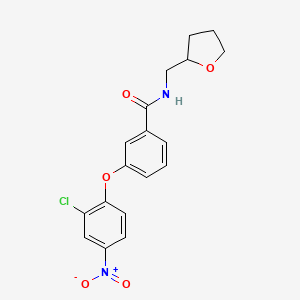
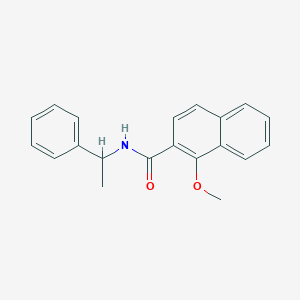
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)
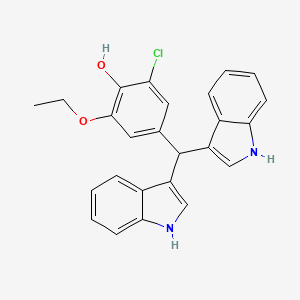
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4073867.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4073872.png)
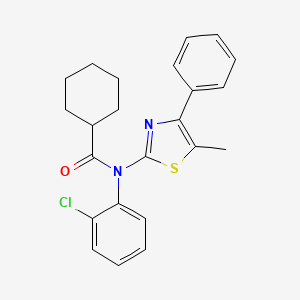
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4073894.png)
![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4073912.png)